molecular formula C21H33N B12720869 3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene CAS No. 55784-75-3

3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene

Cat. No.: B12720869
CAS No.: 55784-75-3
M. Wt: 299.5 g/mol
InChI Key: NHJDIHHQSGBVGA-XHGFWWIISA-N
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Description

3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene is a chemical compound with the molecular formula C21H33N It is characterized by its unique structure, which includes multiple double bonds and an isocyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of isocyanide precursors and alkenes in the presence of catalysts to facilitate the formation of the desired product. The reaction conditions often require specific temperatures and pressures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of saturated compounds.

    Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene involves its interaction with molecular targets through its isocyano group and multiple double bonds. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures, which is the basis for its reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    3-Isocyano-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraene: Similar in structure but may differ in the position of double bonds or functional groups.

    1,6,10,14-Hexadecatetraene: Lacks the isocyano group but has a similar carbon backbone.

Uniqueness

The uniqueness of this compound lies in its isocyano group, which imparts distinctive reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

55784-75-3

Molecular Formula

C21H33N

Molecular Weight

299.5 g/mol

IUPAC Name

(6E,10E)-3-isocyano-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraene

InChI

InChI=1S/C21H33N/c1-8-21(6,22-7)17-11-16-20(5)15-10-14-19(4)13-9-12-18(2)3/h8,12,14,16H,1,9-11,13,15,17H2,2-6H3/b19-14+,20-16+

InChI Key

NHJDIHHQSGBVGA-XHGFWWIISA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC(C)(C=C)[N+]#[C-])/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(C)(C=C)[N+]#[C-])C)C)C

Origin of Product

United States

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